molecular formula C13H14N4O2 B8544831 4-Nitro-1-piperazin-1-yl-isoquinoline

4-Nitro-1-piperazin-1-yl-isoquinoline

Cat. No.: B8544831
M. Wt: 258.28 g/mol
InChI Key: HGEDBTXLPBVCBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Nitro-1-piperazin-1-yl-isoquinoline is a heterocyclic compound featuring an isoquinoline core substituted with a nitro group (-NO₂) at the 4-position and a piperazine moiety at the 1-position. The piperazine ring, a common pharmacophore, may contribute to solubility and bioactivity through hydrogen bonding.

Properties

Molecular Formula

C13H14N4O2

Molecular Weight

258.28 g/mol

IUPAC Name

4-nitro-1-piperazin-1-ylisoquinoline

InChI

InChI=1S/C13H14N4O2/c18-17(19)12-9-15-13(16-7-5-14-6-8-16)11-4-2-1-3-10(11)12/h1-4,9,14H,5-8H2

InChI Key

HGEDBTXLPBVCBZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NC=C(C3=CC=CC=C32)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The following compounds share the isoquinoline core but differ in substituents and salt forms:

Compound Name Substituent at Position 1 Salt Form Key Structural Features
4-Nitro-1-piperazin-1-yl-isoquinoline Piperazine (-N-(CH₂)₂N-) Free base (no salt reported) Nitro group at position 4; rigid piperazine
1-[4-(2-Hydroxyethyl)-1-piperazino]-isoquinoline Piperazine with 2-hydroxyethyl Nitrate dihydrochloride Hydroxyalkyl chain enhances polarity
1-(5-Hydroxypentyl)amino-isoquinoline 5-Hydroxypentyl amino group Nitrate hydronitrate Flexible hydroxypentyl chain

The nitro group in the target compound contrasts with the hydroxyalkyl chains in analogs, which introduce additional hydrogen-bonding sites and flexibility .

Physicochemical Properties

Melting points and salt stability vary significantly:

Compound Name Melting Point (°C) Decomposition Crystallization Solvent
1-[4-(2-Hydroxyethyl)-1-piperazino]-isoquinoline nitrate dihydrochloride 173 (decomp.) Yes Not specified
1-(5-Hydroxypentyl)amino-isoquinoline 109–110 No Ethyl acetate
1-(5-Hydroxypentyl)amino-isoquinoline nitrate hydronitrate 121–122 (decomp.) Yes Methanol/diethyl ether

The decomposition observed in nitrate salts suggests instability under thermal stress, a factor critical for pharmaceutical formulation .

Implications for Pharmacological Activity

  • Hydroxyalkyl derivatives : Enhanced solubility due to polar groups could improve bioavailability, but thermal instability (e.g., decomposition at 173°C) may limit shelf life .
  • Nitro group: The electron-withdrawing nature of -NO₂ might increase metabolic resistance compared to hydroxyalkyl analogs, though this requires validation.

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